4-Chloro-2-fluoro-3-(trifluoromethyl)pyridine
Overview
Description
4-Chloro-2-fluoro-3-(trifluoromethyl)pyridine is an organic compound belonging to the class of halogenated pyridines. It is characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a pyridine ring. This compound is notable for its unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-fluoro-3-(trifluoromethyl)pyridine typically involves halogenation reactions. One common method includes the reaction of 2-fluoro-5-chloropyridine with trifluoromethylating agents such as trifluoromethyl bromide or trifluoromethyl boron fluoride under appropriate conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation processes, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the trifluoromethyl group while achieving selective halogenation.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-fluoro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: These reactions can modify the electronic properties of the pyridine ring, influencing its reactivity.
Coupling Reactions: Utilized in the formation of complex organic molecules, often involving palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and ligands are commonly used in cross-coupling reactions.
Major Products: The reactions typically yield substituted pyridines, which can be further functionalized for use in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
4-Chloro-2-fluoro-3-(trifluoromethyl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.
Medicine: Explored for its pharmacological properties, including its role in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-3-(trifluoromethyl)pyridine involves its interaction with molecular targets through its halogen and trifluoromethyl groups. These functional groups enhance the compound’s ability to form strong interactions with biological macromolecules, influencing pathways related to cell signaling, enzyme activity, and receptor binding .
Comparison with Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 4-Chloro-2-(trifluoromethyl)aniline
Comparison: 4-Chloro-2-fluoro-3-(trifluoromethyl)pyridine is unique due to the specific positioning of its halogen and trifluoromethyl groups, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions .
Properties
IUPAC Name |
4-chloro-2-fluoro-3-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF4N/c7-3-1-2-12-5(8)4(3)6(9,10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQHPNDEMODJMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901254297 | |
Record name | 4-Chloro-2-fluoro-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901254297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227574-74-4 | |
Record name | 4-Chloro-2-fluoro-3-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227574-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-fluoro-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901254297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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